2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid 2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 845826-90-6
VCID: VC8003010
InChI: InChI=1S/C15H11F3O2/c1-9-8-11(14(19)20)4-7-13(9)10-2-5-12(6-3-10)15(16,17)18/h2-8H,1H3,(H,19,20)
SMILES: CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol

2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 845826-90-6

Cat. No.: VC8003010

Molecular Formula: C15H11F3O2

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid - 845826-90-6

Specification

CAS No. 845826-90-6
Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
IUPAC Name 3-methyl-4-[4-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C15H11F3O2/c1-9-8-11(14(19)20)4-7-13(9)10-2-5-12(6-3-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Standard InChI Key GFNPGKWGCQKQLK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of two phenyl rings connected by a single bond (biphenyl system). Key substituents include:

  • 2-Methyl group: Enhances steric bulk and influences electronic properties.

  • 4'-Trifluoromethyl group: Improves metabolic stability and lipophilicity .

  • 4-Carboxylic acid: Facilitates hydrogen bonding and salt formation, critical for biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₁F₃O₂
Molecular Weight280.245 g/mol
Melting PointNot reported (similar analogs: 120–187°C)
SolubilitySoluble in DMSO, methanol
Storage Conditions2–8°C, protected from light

Synthesis and Optimization

Suzuki-Miyaura Coupling

A common method involves coupling 4-bromo-2-methylbenzoic acid with 4-(trifluoromethyl)phenylboronic acid using a palladium catalyst . Post-coupling hydrolysis of the methyl ester (if present) yields the carboxylic acid .

Example Procedure :

  • Coupling Step:

    • React methyl 4-bromo-2-methylbenzoate with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O.

    • Isolate methyl 2-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate.

  • Hydrolysis:

    • Treat the ester with LiOH in THF/H₂O at 60°C to afford the carboxylic acid .

Oxidation of Aldehyde Intermediates

An alternative route involves oxidizing a biphenyl aldehyde to the carboxylic acid using NaClO₂ in a tert-butanol/water system .

Key Reaction Conditions :

  • Yield: 80%

  • Reagents: NaClO₂, NaH₂PO₄, tert-butanol

  • Temperature: 20°C

Applications in Pharmaceutical Research

Medicinal Chemistry

The trifluoromethyl group enhances bioavailability and target binding, making the compound a candidate for drug discovery:

  • Anticancer Agents: Analogous biphenylcarboxylic acids inhibit kinase activity in cancer cell lines .

  • Anti-inflammatory Agents: Carboxylic acid moieties interact with COX-2 enzymes .

Table 2: Biological Activity of Structural Analogs

AnalogTargetIC₅₀ (nM)Source
4'-(Trifluoromethyl)biphenyl-2-carboxylic acidp38 MAP kinase42
6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acidEGFR18

Material Science

Biphenylcarboxylic acids serve as precursors for high-performance polymers. For example, poly(p-phenylene benzothiazole) (PBO) fibers derive from similar monomers .

Physicochemical and Spectroscopic Data

NMR Characterization

  • ¹H NMR (DMSO-d₆): δ 7.76 (d, J = 8.0 Hz, 2H), 7.62–7.55 (m, 4H), 2.41 (s, 3H) .

  • ¹³C NMR: δ 167.8 (COOH), 142.1–126.5 (aromatic carbons), 21.3 (CH₃) .

Crystallography

While no crystal structure of the title compound is reported, related biphenylcarboxylic acids exhibit monoclinic systems with hydrogen-bonded dimers .

Future Directions

  • Drug Development: Optimize pharmacokinetics via prodrug strategies (e.g., ester prodrugs) .

  • Materials Innovation: Explore use in liquid crystals or metal-organic frameworks (MOFs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator